1-(3-Bromo-5-(trifluoromethyl)phenyl)hydrazine
CAS No.:
Cat. No.: VC18248520
Molecular Formula: C7H6BrF3N2
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrF3N2 |
|---|---|
| Molecular Weight | 255.03 g/mol |
| IUPAC Name | [3-bromo-5-(trifluoromethyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C7H6BrF3N2/c8-5-1-4(7(9,10)11)2-6(3-5)13-12/h1-3,13H,12H2 |
| Standard InChI Key | DCCPJARUTOSZDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1NN)Br)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with bromine (-Br) and trifluoromethyl (-CF₃) groups at the 3- and 5-positions, respectively, with a hydrazine (-NHNH₂) functional group attached to the aromatic core. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling reactions and nucleophilic substitutions .
Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆BrF₃N₂ | |
| Molecular Weight | 255.03 g/mol | |
| CAS Number | 1001462-89-0 | |
| IUPAC Name | [3-bromo-5-(trifluoromethyl)phenyl]hydrazine |
The hydrochloride salt form (C₇H₇BrClF₃N₂) has a molecular weight of 291.49 g/mol and is frequently employed in synthetic workflows due to improved stability.
Synthesis and Production
Synthetic Routes
The synthesis of 1-(3-bromo-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-bromo-5-(trifluoromethyl)aniline with hydrazine hydrate under acidic conditions. A representative protocol includes:
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Diazotization: Treatment of the aniline precursor with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
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Reduction: Reduction of the diazonium salt using stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) yields the corresponding hydrazine derivative .
Alternative methods leverage palladium-catalyzed cross-coupling reactions, as described in patent EP2266961B1 , which outlines strategies for functionalizing halogenated aromatics.
Industrial-Scale Considerations
Industrial production emphasizes continuous flow reactors to enhance yield and purity. Purification via recrystallization from ethanol or chromatography ensures >95% purity, critical for pharmaceutical applications .
Physicochemical Properties
Stability and Reactivity
The electron-withdrawing -Br and -CF₃ groups render the compound resistant to electrophilic substitution but highly reactive toward nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed couplings. Its hydrochloride salt exhibits enhanced solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (s, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 6.32 (s, 2H, -NH₂).
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¹³C NMR: δ 142.5 (C-Br), 129.8 (C-CF₃), 124.2 (q, J = 272 Hz, CF₃) .
Thermal stability analysis (TGA) indicates decomposition above 200°C, necessitating storage at 2–8°C under inert atmosphere .
Pharmaceutical and Chemical Applications
Drug Discovery
Hydrazine derivatives are pivotal in developing antimicrobial and anticancer agents. The -CF₃ group enhances lipophilicity and metabolic stability, improving pharmacokinetic profiles. For example, analogs of this compound have shown inhibitory activity against Mycobacterium tuberculosis (MIC = 2.5 µg/mL).
Organic Synthesis
The compound serves as a precursor for:
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Suzuki-Miyaura Couplings: Palladium-catalyzed reactions with aryl boronic acids to construct biaryl systems .
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Heterocycle Formation: Cyclization with ketones or aldehydes yields pyrazole and indazole derivatives, which are prevalent in agrochemicals .
Comparative Analysis with Analogous Compounds
1-(3-Bromo-5-(Trifluoromethylthio)Phenyl)Hydrazine
This analog (CAS 1806438-24-3) replaces -CF₃ with -SCF₃, increasing molecular weight to 287.10 g/mol. The thioether group enhances metal-chelating ability, making it useful in catalytic applications .
3-Bromo-5-(Trifluoromethyl)-1H-Pyrazole
A heterocyclic variant (CAS 93608-11-8) with a pyrazole core, this compound exhibits distinct reactivity in cycloaddition reactions. Its synthesis via hydrazine cyclization mirrors methods used for the parent hydrazine.
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